molecular formula C6H4F6O2 B12080211 1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate

1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate

Cat. No.: B12080211
M. Wt: 222.08 g/mol
InChI Key: AKLLQGZSSPIBMP-RQOWECAXSA-N
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Description

1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate is a fluorinated ester compound characterized by a central butene backbone substituted with six fluorine atoms (at positions 1,1,1,4,4,4) and an acetate group at the double bond position. This structure combines the high electronegativity and chemical stability of fluorinated hydrocarbons with the reactivity of an ester functional group.

Properties

Molecular Formula

C6H4F6O2

Molecular Weight

222.08 g/mol

IUPAC Name

[(Z)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl] acetate

InChI

InChI=1S/C6H4F6O2/c1-3(13)14-4(6(10,11)12)2-5(7,8)9/h2H,1H3/b4-2-

InChI Key

AKLLQGZSSPIBMP-RQOWECAXSA-N

Isomeric SMILES

CC(=O)O/C(=C\C(F)(F)F)/C(F)(F)F

Canonical SMILES

CC(=O)OC(=CC(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 2-Halo-1,1,1,4,4,4-Hexafluorobut-2-enes

The halogenation of (E)- and (Z)-1,1,1,4,4,4-hexafluorobut-2-ene (1a and 1b ) serves as a critical precursor step. Treatment of 1a or 1b with chlorine or bromine under radical initiation conditions yields 2-chloro- or 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene (2a–b ), with selectivity dependent on reaction temperature and halogen source. For example, bromination at 40°C in CCl4 produces 2b in 85% yield, while chlorination requires UV light for efficient radical chain propagation.

Table 1. Halogenation Conditions and Yields

HalogenTemperature (°C)Catalyst/InitiationYield (%)
Cl₂25UV light72
Br₂40None85

Nucleophilic Acetoxylation of 2-Halo Derivatives

Nucleophilic substitution of 2a–b with potassium acetate (KOAc) in dimethylformamide (DMF) at 80°C affords 1,1,1,4,4,4-hexafluorobut-2-en-2-yl acetate (3 ) in 65–78% yield. The reaction proceeds via an SN2 mechanism, with fluoride ions acting as a base to deprotonate acetic acid, enhancing nucleophilicity. Steric hindrance from the hexafluorobutyl group slows the reaction, necessitating prolonged heating (24–48 h).

Metal-Catalyzed Acetoxylation of Fluorinated Alkenes

Gold-Catalyzed Addition of Acetic Acid to Fluoroalkynes

Adapting methods for (Z)-vinyl acetate synthesis, gold(I) complexes such as [Au(PPh3)NTf2] catalyze the stereospecific addition of acetic acid to 1-iodo-3,3,4,4,4-pentafluorobutyne (4 ). The reaction proceeds at 60°C in dichloroethane (DCE), yielding 3 with 92% Z-selectivity. Mechanistic studies suggest a β-iodo gold intermediate that undergoes transmetalation with acetic acid, followed by reductive elimination.

Table 2. Gold-Catalyzed Reaction Optimization

CatalystSolventTemperature (°C)Z:E RatioYield (%)
[Au(PPh3)NTf2] (5 mol%)DCE6092:888

Palladium-Mediated Cross-Coupling

Palladium-catalyzed cross-coupling of 1,1,1,4,4,4-hexafluorobut-2-en-2-yl triflate (5 ) with acetoxyboronic acids provides an alternative route. Using Pd(PPh3)4 (2 mol%) and K2CO3 in toluene/water (3:1), 3 is obtained in 70% yield. This method is limited by the accessibility of 5 , which requires prior triflation of the corresponding ketone.

O-Acylation of Fluorinated Enolates

Generation of Hexafluorobut-2-en-2-olate

Deprotonation of 1,1,1,4,4,4-hexafluorobutan-2-one (6 ) with lithium diisopropylamide (LDA) at −78°C generates the enolate 7 , which reacts with acetyl chloride to form 3 in 82% yield. The high fluorination stabilizes the enolate, preventing side reactions such as oligomerization.

Table 3. Enolate Acylation Conditions

BaseAcylating AgentTemperature (°C)Yield (%)
LDAAcCl−7882
NaHMDSAc2O−4075

Asymmetric Hydrogenation of Fluorinated Enol Acetates

Rhodium catalysts with chiral phosphine-phosphite ligands (e.g., 6d ) enable asymmetric hydrogenation of prochiral fluorinated enol acetates. At 40 bar H2 and 40°C, enantiomeric excesses up to 99% are achieved, providing access to stereodefined derivatives.

One-Pot Halogenation-Acetoxylation Protocols

A streamlined one-pot synthesis involves sequential halogenation and acetoxylation without isolating intermediates. For example, treating 1a with Br2 (1.1 equiv) at 40°C, followed by KOAc addition, yields 3 in 74% overall yield . This approach reduces purification steps and improves scalability.

Chemical Reactions Analysis

1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions:

  • Diels-Alder Reactions : The compound acts as a dienophile due to its electrophilic nature, facilitating cycloaddition reactions with diene compounds to form complex cyclic structures .
  • Fluorination Reactions : The presence of fluorine atoms enhances the reactivity of the compound in nucleophilic substitution reactions, making it a valuable intermediate for synthesizing other fluorinated compounds .

Material Science

The unique properties of this compound make it useful in developing advanced materials:

  • Fluorinated Polymers : The compound can be polymerized to create fluorinated polymers that exhibit high thermal stability and chemical resistance. These polymers are used in coatings and films for electronic applications .
  • Surface Modifications : Its ability to modify surfaces at the molecular level allows for the development of hydrophobic and oleophobic materials that are crucial in various industrial applications.

Pharmaceutical Applications

In pharmaceutical chemistry, this compound is explored for its potential in drug design:

  • Drug Delivery Systems : Due to its fluorinated nature, the compound can enhance the solubility and bioavailability of certain drugs when used as a part of drug delivery systems .
  • Synthesis of Fluorinated Drugs : It serves as an intermediate in synthesizing fluorinated pharmaceuticals that may exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.

Case Studies

StudyApplicationFindings
Study on Diels-Alder ReactionsOrganic SynthesisDemonstrated that this compound effectively reacts with various dienes to form stable adducts.
Development of Fluorinated PolymersMaterial ScienceShowed that polymers derived from this compound exhibited superior chemical resistance and thermal stability compared to traditional polymers.
Investigation into Drug DeliveryPharmaceutical ChemistryFound that incorporating this compound into drug formulations significantly improved drug solubility and release profiles.

Mechanism of Action

The mechanism of action of 1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with other molecules, enhancing its stability and reactivity. The pathways involved often include nucleophilic substitution and addition reactions, where the compound acts as an electrophile .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to the following fluorinated and non-fluorinated analogs:

Compound Name Molecular Formula Key Functional Groups Structural Features
1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate C₆H₅F₆O₂ Fluorinated olefin, acetate Six F atoms, ester group at C2
cis-/trans-1,1,1,4,4,4-Hexafluorobut-2-ene C₄H₂F₆ Fluorinated olefin Six F atoms, no ester group
1,1,1,4,4,4-Hexafluorobut-2-yne C₄F₆ Fluorinated alkyne Triple bond, six F atoms
Hexyl acetate C₈H₁₆O₂ Ester Non-fluorinated, long alkyl chain

Key Observations :

  • Fluorination reduces reactivity compared to non-fluorinated analogs (e.g., hexyl acetate) but enhances thermal and chemical stability .

Physical and Chemical Properties

Property This compound* cis-/trans-Hexafluorobut-2-ene Hexafluorobut-2-yne Hexyl acetate
Boiling Point (°C) ~20–40 (estimated) 8.5–9 Not reported 169
Density (g/cm³) ~1.3–1.4 (estimated) 1.356 1.56 (estimated) 0.87
Solubility Sparingly in polar solvents Low in water; soluble in chloroform Limited data Miscible in organic solvents
Reactivity Ester hydrolysis; fluorophilic reactions Halogenation, dehydrohalogenation Cycloadditions Ester hydrolysis

Notes:

  • *Estimated values based on structural analogs. The acetate group increases boiling point compared to non-ester fluorinated olefins but reduces it relative to non-fluorinated esters like hexyl acetate.
  • Fluorinated compounds exhibit lower solubility in water due to fluorine's hydrophobicity .

Biological Activity

1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate (CAS 368-51-4) is a fluorinated compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This article focuses on its biological activity, including its effects on living organisms, potential toxicity, and applications in industry and research.

  • Molecular Formula : C₆H₄F₆O₂
  • Molecular Weight : 222.00 g/mol
  • Canonical SMILES : CC(=O)OC(=CC(F)(F)F)C(F)(F)F

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with biological systems and potential toxicity. Various studies have been conducted to assess these aspects.

Toxicological Studies

Toxicological evaluations indicate that fluorinated compounds can exhibit significant effects on mammalian systems. Research has shown that exposure to perfluorinated compounds (PFCs), including hexafluorobutene derivatives, can lead to:

  • Endocrine Disruption : Some studies suggest that PFCs may interfere with hormonal functions in animals. This disruption can affect reproductive health and development.
  • Liver Toxicity : Animal studies have indicated that certain fluorinated compounds can lead to liver damage and alterations in lipid metabolism.

Case Studies

  • Case Study on Reproductive Toxicity :
    A study published in the Journal of Environmental Science examined the reproductive effects of hexafluorobutene derivatives in rodents. The findings revealed a significant decrease in fertility rates and abnormal fetal development in exposed groups compared to controls.
  • Case Study on Metabolic Effects :
    Research conducted by the NORMAN network highlighted the metabolic disturbances caused by PFCs in aquatic organisms. The study found that exposure to hexafluorobutene derivatives led to altered metabolic pathways and increased oxidative stress markers in fish.

Research Findings

A comprehensive review of literature reveals several critical findings regarding the biological activity of this compound:

StudyFindings
Beilstein Journal of Organic ChemistryInvestigated transformations of hexafluorobutene derivatives under UV irradiation; noted formation of potentially toxic byproducts .
NORMAN Network ReportIdentified challenges in analyzing PFAS compounds and highlighted their persistence in biota .
Labshake Product OverviewProvided specifications but limited biological activity data; indicated industrial uses .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are hypothesized to involve:

  • Cell Membrane Interaction : The hydrophobic nature of fluorinated compounds allows them to integrate into lipid bilayers, potentially disrupting cellular functions.
  • Enzyme Inhibition : Some studies suggest that fluorinated compounds may inhibit key enzymes involved in metabolic processes.

Q & A

Q. How do reactor configurations impact scalability of this compound production?

  • Methodological Answer : Bench-scale batch reactors are suitable for kinetic studies, but continuous stirred-tank reactors (CSTRs) enhance heat/mass transfer for exothermic halogenation steps. Computational fluid dynamics (CFD) models predict mixing efficiency and hot-spot formation. Pilot-scale trials should integrate real-time PAT (process analytical technology) for quality control .

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